molecular formula C13H24N2O4 B1527654 tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate CAS No. 1144080-27-2

tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate

Cat. No. B1527654
M. Wt: 272.34 g/mol
InChI Key: RZHCQZWEGZHOHP-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate” is a chemical compound with the molecular formula C13H24N2O4 . It is used in various fields of research, including life sciences, organic synthesis, and environmental testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-4-12(5-8-14)13-6-9-16-12/h13H,4-9H2,1-3H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Metal-Free Alkoxycarbonylation : Xie et al. (2019) describe a method for the preparation of quinoxaline-3-carbonyl compounds, including tert-butyl carbazate as a coupling reagent, indicating its utility in the synthesis of bioactive natural products and synthetic drugs under metal- and base-free conditions (Xie et al., 2019).

  • Constrained Surrogates in Peptide Synthesis : Fernandez et al. (2002) report the synthesis of tert-butoxycarbonyl-based spirolactams, demonstrating their use as constrained surrogates in peptide synthesis, especially as mimetics of Pro-Leu and Gly-Leu dipeptides (Fernandez et al., 2002).

Organic Chemistry and Reagent Development

  • Versatile Reagent for Alcohol Conversion : Brosse et al. (2000) developed an efficient method using N-tert-butoxycarbonylaminophthalimide for converting alcohols to substituted hydrazines, demonstrating the versatility of tert-butylcarbazates in organic synthesis (Brosse et al., 2000).

  • Hydrohydrazination Reaction : Bunker et al. (2011) described a scalable synthesis method involving di-tert-butyl azodicarboxylate, indicating its role in producing important organic compounds (Bunker et al., 2011).

Medicinal Chemistry Applications

  • Synthesis of Biologically Active Compounds : Bhat et al. (2019) synthesized tert-butyl hydrazinecarboxylate derivatives and analyzed them as potential Mcl-1 antagonists, highlighting its relevance in medicinal chemistry (Bhat et al., 2019).

  • Insecticidal Evaluation : Mao et al. (2004) synthesized N-oxalyl derivatives of tert-butyl hydrazines, assessing their larvicidal activities, indicating its use in developing environmentally friendly pest regulators (Mao et al., 2004).

Safety And Hazards

The safety and hazards associated with “tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate” are not specified in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-ylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-14-10-4-6-13(7-5-10)17-8-9-18-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHCQZWEGZHOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate
Reactant of Route 2
tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate

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